molecular formula C19H30N4O2 B5573999 1-cyclopentyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide

1-cyclopentyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide

カタログ番号: B5573999
分子量: 346.5 g/mol
InChIキー: CLXVAQBLQVHTPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cyclopentyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H30N4O2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.23687621 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetic Studies and Metabolism

Research on novel anaplastic lymphoma kinase (ALK) inhibitors has identified compounds with potential cancer treatment applications. These studies have investigated the pharmacokinetics, including hydrolysis-mediated clearance, and enzymatic stability, aiming to optimize the balance between stability in plasma and potency against ALK. Efforts to minimize enzymatic hydrolysis led to the discovery of several analogs with improved in vivo stability. However, these more stable compounds often showed reduced potency, highlighting the challenges in drug development for cancer therapy (Teffera et al., 2013).

Medicinal Chemistry Strategies

In the development of androgen receptor antagonists for castration-resistant prostate cancer (CRPC), strategies to avoid rapid metabolism by aldehyde oxidase (AO) have been explored. By altering the heterocycle or blocking the reactive site, researchers have successfully reduced AO-mediated oxidation, which could have implications for other drug discovery programs aiming to improve the metabolic stability of therapeutic agents (Linton et al., 2011).

Conformational Analysis and Design

The study of thioperamide, a potent H3-receptor antagonist, has provided insights into the design of new antagonists using its structure as a template. Conformational analysis, including minimum-energy conformations and molecular mechanics, has been utilized to understand the structural basis of its activity and guide the development of novel H3-receptor antagonists (Plazzi et al., 1997).

Cyclization Reactions and Synthesis

The cyclization of α-(N-acyl-hydroxyamino) acid esters has been investigated for the synthesis of imidazolidine-4-one derivatives and 2,5-piperazinedione derivatives. This research highlights the potential of cyclization reactions in creating structurally diverse compounds for pharmaceutical applications (Shin et al., 1975).

Mixed Ligand Complexes

Studies on mixed ligand fac-tricarbonyl complexes have explored the synthesis and potential applications of bioactive molecule labeling. This [2 + 1] approach enables the labeling of molecules with specific donor sites, influencing the physico-chemical properties of the conjugates, which could have implications for diagnostic imaging and targeted therapy (Mundwiler et al., 2004).

特性

IUPAC Name

1-cyclopentyl-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-14(2)11-22-13-20-9-17(22)10-21-19(25)15-7-8-18(24)23(12-15)16-5-3-4-6-16/h9,13-16H,3-8,10-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXVAQBLQVHTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=C1CNC(=O)C2CCC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。